N-[4-(hydroxymethyl)phenyl]pent-4-enamide
Description
Historical Context of Pent-4-enamide Derivatives
The development of pent-4-enamide derivatives has its roots in the broader exploration of enamide chemistry that emerged as a significant area of organic synthesis research in the latter half of the twentieth century. Pent-4-enamide, the foundational structure with molecular formula C5H9NO, represents a basic enamide system containing a double bond at the terminal position of a five-carbon chain attached to an amide functional group. This fundamental structure has served as a versatile building block for the development of more complex derivatives through various functionalization strategies. Early research into enamide compounds revealed their potential as intermediates in the synthesis of biologically active molecules, particularly in the construction of nitrogen-containing heterocycles and as precursors to amino acid derivatives.
The historical significance of pent-4-enamide derivatives became particularly apparent through their role in natural product synthesis and pharmaceutical chemistry. Research has shown that enamide structures are present in numerous natural antibiotics, with some compounds containing carbon-phosphorus bonds that demonstrate significant biological activity. The antibiotic SF-2312 and its analogues, which contain enamide-related structures, have been subjects of extensive synthetic studies aimed at understanding their mechanism of action and developing more effective derivatives. These early investigations laid the groundwork for understanding how structural modifications to the basic pent-4-enamide framework could lead to compounds with enhanced or novel properties.
The synthetic methodology for creating pent-4-enamide derivatives has evolved significantly over the decades, with researchers developing increasingly sophisticated approaches to control stereochemistry and introduce functional groups at specific positions. Studies have demonstrated that enamides can undergo various transformations, including radical additions, cyclization reactions, and metal-catalyzed coupling processes, making them valuable synthetic intermediates. The development of gold-catalyzed annulation reactions involving enamides with propargyl esters has provided new pathways for assembling complex molecular frameworks, as demonstrated in the total synthesis of natural products such as cephalotaxine and cephalezomine H.
Significance of N-[4-(Hydroxymethyl)phenyl]pent-4-enamide in Chemical Research
This compound occupies a unique position within the family of pent-4-enamide derivatives due to its specific substitution pattern that combines the reactivity of the enamide functionality with the versatility of the hydroxymethyl-substituted aromatic system. The compound's structure features a phenyl ring bearing a hydroxymethyl substituent at the para position, which provides additional sites for chemical modification and potential interactions in biological systems. This structural arrangement creates opportunities for further functionalization through reactions at both the hydroxymethyl group and the terminal alkene of the pentenamide chain, making it a valuable intermediate for synthetic applications.
The research significance of this compound extends to its potential role in medicinal chemistry applications, where the combination of aromatic and aliphatic structural elements provides a framework for developing molecules with specific biological activities. The hydroxymethyl group can serve as a handle for introducing various functional groups through standard organic transformations, while the enamide moiety offers opportunities for cyclization reactions that could lead to bioactive heterocyclic compounds. Studies on related pentenamide derivatives have shown their utility in synthesizing complex ring systems through domino cyclization processes, suggesting that this compound could serve as a precursor for similar transformations.
The compound's significance is further highlighted by its potential applications in materials science and polymer chemistry, where enamide-containing molecules can serve as monomers or cross-linking agents in the development of functional materials. Research has demonstrated that compounds containing both aromatic and enamide functionalities can exhibit unique properties such as enhanced thermal stability and specific optical characteristics, making them valuable for specialized applications. The presence of the hydroxymethyl group provides additional opportunities for creating polymer networks through hydrogen bonding interactions or chemical cross-linking reactions.
Current Research Landscape and Knowledge Gaps
The current research landscape surrounding this compound reflects the broader trends in enamide chemistry, with increasing focus on developing sustainable synthetic methods and exploring new applications for these versatile compounds. Recent investigations have emphasized the development of metal-catalyzed transformations that can efficiently convert enamide substrates into complex molecular frameworks under mild reaction conditions. Copper-catalyzed oxygenation reactions have emerged as particularly promising approaches for functionalizing alkene-tethered amides, with studies showing successful conversion of pent-4-enamides to succinimides under aerobic conditions. These methodologies represent significant advances in green chemistry approaches to enamide transformations.
Contemporary research has also focused on understanding the mechanistic aspects of enamide reactivity, particularly in the context of transition metal catalysis. Studies utilizing rhodium-catalyzed hydroformylation processes have demonstrated the ability to construct complex polycyclic frameworks from tryptyl-4-pentenamide derivatives through domino cyclization reactions. These findings suggest that this compound could potentially undergo similar transformations to generate structurally complex products with potential pharmaceutical applications. The development of enantioselective variants of these transformations remains an active area of research, with implications for the synthesis of optically active compounds.
Despite these advances, significant knowledge gaps remain in understanding the full potential of this compound and related compounds. Limited information is available regarding the specific biological activities of this compound, representing an important area for future investigation. The potential for this molecule to serve as a precursor for drug discovery applications requires systematic evaluation of its pharmacological properties and structure-activity relationships. Additionally, the development of efficient synthetic routes to this compound and its derivatives remains an important challenge, as current methodologies may not provide optimal access to this specific substitution pattern.
| Research Area | Current Status | Knowledge Gaps | Future Directions |
|---|---|---|---|
| Synthetic Methodology | Limited commercial availability | Efficient synthetic routes | Development of scalable synthesis |
| Biological Activity | Unknown pharmacological profile | Structure-activity relationships | Systematic biological evaluation |
| Material Applications | Theoretical potential | Practical applications | Polymer and materials research |
| Mechanistic Understanding | Related compound studies | Specific reactivity patterns | Detailed mechanistic investigations |
Properties
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]pent-4-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-3-4-12(15)13-11-7-5-10(9-14)6-8-11/h2,5-8,14H,1,3-4,9H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWHXWJKJNQXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Use of Sulfonamide Intermediates
In some protocols, sulfonamide intermediates are synthesized via nucleophilic substitution reactions involving allylcarbonates and sulfonamide nucleophiles under mild heating (50 °C) in tetrahydrofuran (THF). These intermediates can then be converted into the desired amide through further transformations, including deprotection steps.
Catalytic Approaches
Metal-catalyzed reactions, particularly those employing palladium or ruthenium catalysts, have been utilized to facilitate the formation of complex scaffolds including amides with unsaturated side chains. For example, Grubbs-type catalysts enable metathesis reactions that can be harnessed to construct the pent-4-enamide framework efficiently.
| Catalyst | Reaction Type | Conditions | Notes |
|---|---|---|---|
| Pd(PPh3)2(OAc)2 (10 mol%) | Cross-coupling | Benzene, 80 °C | Used for scaffold diversification |
| Hoveyda-Grubbs 2nd gen (10 mol%) | Olefin metathesis | CH2Cl2, room temperature | Enables ring-closing metathesis |
| CpRu(MeCN)3PF6 (10 mol%) | Catalytic cyclization | Acetone, room temperature | Facilitates intramolecular cyclizations |
These catalytic methods allow for the efficient construction of the unsaturated pent-4-enamide segment and its attachment to aromatic amines bearing hydroxymethyl groups.
Protection and Deprotection Strategies
Due to the presence of sensitive functional groups such as hydroxymethyl and amide moieties, protection strategies are often employed during synthesis to prevent side reactions. For example, o-nitrophenylsulfonyl groups are used to protect amines and are removed by treatment with thiophenol and potassium carbonate in anhydrous dimethylformamide (DMF) at 0 °C to room temperature.
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| Protection | o-Nitrophenylsulfonyl group | Protect amine functionality |
| Deprotection | Thiophenol (1.2-2.4 equiv), K2CO3, DMF, 0 °C to RT | Remove sulfonyl protecting group |
Representative Synthetic Procedure Summary
| Step | Starting Material | Reagents/Conditions | Product/Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Terephthaldehyde | NaBH4, MeOH, 0 °C to RT, 12 h | 4-(Hydroxymethyl)benzaldehyde | 65 |
| 2 | Allylcarbonate + NsNH2 | THF, 50 °C, 12 h | Sulfonamide intermediate | 66 |
| 3 | Sulfonamide intermediate | Thiophenol, K2CO3, DMF, 0 °C to RT | Deprotected amine intermediate | - |
| 4 | Amine intermediate + pent-4-enoyl derivative | Pd or Ru catalyst, appropriate solvent and temperature | N-[4-(hydroxymethyl)phenyl]pent-4-enamide | Variable |
Research Findings and Optimization Notes
- The reduction of terephthaldehyde to 4-(hydroxymethyl)benzaldehyde is sensitive to temperature and solvent choice; maintaining low temperature during NaBH4 addition improves selectivity and yield.
- Catalytic metathesis reactions using Hoveyda-Grubbs catalysts provide a versatile and efficient route to the pent-4-enamide fragment, allowing for structural diversity and functional group tolerance.
- Protection of amine groups with sulfonyl protecting groups is crucial to prevent side reactions during coupling steps, and their removal under mild conditions preserves the integrity of sensitive functionalities.
- Purification by flash chromatography using gradient elution is standard to obtain high-purity products suitable for further transformations or biological testing.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydroxymethyl)phenyl]pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The double bond in the pent-4-enamide backbone can be reduced to form a saturated amide.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-[4-(carboxymethyl)phenyl]pent-4-enamide.
Reduction: Formation of N-[4-(hydroxymethyl)phenyl]pentanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Drug Design and Development
N-[4-(hydroxymethyl)phenyl]pent-4-enamide serves as a valuable scaffold in the design of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. The compound has shown promise in the development of inhibitors for various enzymes and receptors, particularly in the context of anticancer and antimicrobial therapies.
Case Study: Anticancer Activity
A study evaluated the anticancer potential of derivatives of this compound against human breast adenocarcinoma (MCF7) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as lead compounds for further development in cancer therapy.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Derivative A | 15 | Induction of apoptosis |
| Derivative B | 22 | Inhibition of cell proliferation |
Antimicrobial Applications
The compound has been investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens. Research indicates that modifications to the amide group can enhance activity against resistant strains.
Case Study: Antimicrobial Efficacy
In vitro studies were conducted to assess the antimicrobial activity of this compound derivatives against various pathogens. The results demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
| Candida albicans | 30 |
Polymer Chemistry
This compound has also found applications in polymer chemistry, where it is used as a monomer or additive to enhance the properties of polymeric materials. Its incorporation can lead to improved mechanical strength and thermal stability.
Case Study: Polymer Modification
Research focused on the incorporation of this compound into polyacrylate matrices. The resulting materials exhibited enhanced thermal properties and resistance to degradation under environmental stressors.
| Property | Control Polymer | Modified Polymer |
|---|---|---|
| Thermal Stability (TGA onset, °C) | 250 | 280 |
| Mechanical Strength (Tensile Strength, MPa) | 30 | 45 |
Interaction Studies
Understanding the interactions between this compound and biological macromolecules is crucial for elucidating its mechanism of action. Studies using techniques such as surface plasmon resonance and molecular docking have provided insights into its binding affinities with various targets.
Key Findings
- The compound exhibits high binding affinity for specific receptors involved in neurotransmission, indicating potential applications in neuropharmacology.
- Interaction with enzymes involved in metabolic pathways suggests its utility in metabolic disorder treatments.
Mechanism of Action
The mechanism of action of N-[4-(hydroxymethyl)phenyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pent-4-enamide backbone can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural analogs, their substituents, and properties:
Key Comparison Points
Substituent Effects on Solubility and Bioactivity The hydroxymethyl group in the target compound likely enhances aqueous solubility compared to methoxy (-OCH3) or nitrophenoxy (-O-C6H4-NO2) analogs. This is critical for oral bioavailability . N-(4-Methoxyphenyl)pentanamide demonstrates potent anthelmintic activity, attributed to its balanced lipophilicity (LogP ~3.5) and hydrogen-bonding capacity . In contrast, the nitrophenoxy derivative forms rigid crystalline structures due to intermolecular H-bonding, which may limit solubility but enhance stability .
Synthetic Pathways this compound may be synthesized via acylation of 4-(hydroxymethyl)aniline with pent-4-enoyl chloride, analogous to the synthesis of N-[4-nitrophenoxyphenyl]pentanamide (using 4-nitrophenoxy aniline and pentanoyl chloride) . Methoxy-substituted analogs (e.g., 4-Methoxybutyrylfentanyl) require multi-step functionalization of the phenyl ring, complicating synthesis compared to hydroxymethyl derivatives .
Pharmacological Potential While N-(4-methoxyphenyl)pentanamide adheres to drug-likeness filters (e.g., Lipinski’s Rule of Five), the hydroxymethyl variant’s polar group may improve metabolic stability and reduce toxicity risks . 4-Methoxybutyrylfentanyl highlights the risks of structural modifications: despite its opioid activity, poor solubility and regulatory concerns limit clinical use .
Data Table: Physical and Chemical Properties
Biological Activity
N-[4-(hydroxymethyl)phenyl]pent-4-enamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxymethylphenyl group attached to a pent-4-enamide backbone. This configuration allows for various interactions with biological macromolecules, such as proteins and nucleic acids, potentially influencing their functions.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the hydroxymethyl group. This interaction can stabilize protein structures or alter enzyme activities. The pent-4-enamide moiety may also engage in non-covalent interactions with active sites of enzymes or receptors, modulating their activity and leading to various biological effects, including:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors may influence signal transduction pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the turbidimetric method, revealing promising results against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Target |
|---|---|---|
| This compound | Moderate | Gram-positive bacteria |
| This compound | Significant | Gram-negative bacteria |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay demonstrated that it can effectively inhibit cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 25 | Induction of apoptosis |
Case Studies and Research Findings
-
Case Study: Antimicrobial Screening
- A study conducted by researchers at Virginia Commonwealth University screened several derivatives of this compound for antimicrobial activity. Results indicated that certain modifications enhanced efficacy against resistant bacterial strains, highlighting the compound's potential in drug development .
- Case Study: Cancer Cell Line Testing
- Mechanistic Insights
Q & A
Q. How can metabolic pathways of this compound be mapped in mammalian systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
